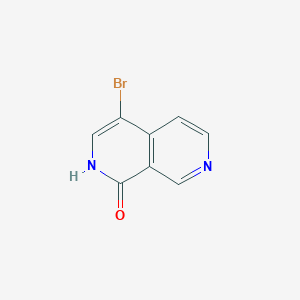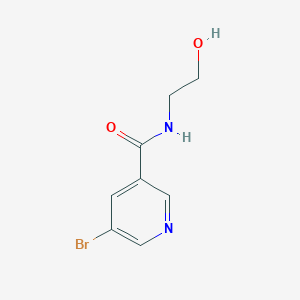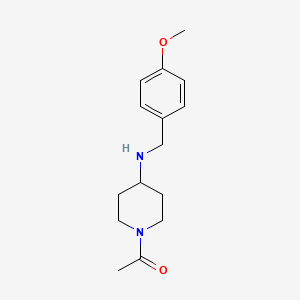
4-(Piperidin-1-yl)butan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-yl)butan-2-one hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a hydrochloride salt form of 4-(Piperidin-1-yl)butan-2-one, which is a piperidine derivative. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to their diverse biological activities and chemical reactivity .
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
The compound has a molecular weight of 15524 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Piperidin-1-yl)butan-2-one hydrochloride. For instance, a study found that 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, a compound structurally similar to 4-(Piperidin-1-yl)butan-2-one, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . This suggests that the compound’s action can be influenced by the acidity of the environment.
Biochemical Analysis
Biochemical Properties
4-(Piperidin-1-yl)butan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, its effects on cellular metabolism can lead to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of tubulin polymerization is a result of direct binding to tubulin, preventing its assembly into microtubules . This mechanism is crucial for its potential use in cancer therapy, where disrupting microtubule formation can inhibit tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to the compound can lead to sustained inhibition of cell division, which may have implications for its use in long-term treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior . Toxic or adverse effects have been observed at high doses, including potential damage to vital organs . Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with enzymes involved in energy production can lead to changes in ATP levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall cell health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can affect gene expression . Understanding these transport mechanisms is crucial for predicting the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence cellular energy production and apoptosis . Understanding its subcellular localization is essential for predicting its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)butan-2-one hydrochloride typically involves the reaction of piperidine with butanone under acidic conditions to form the desired product. One common method involves the following steps :
Starting Materials: Piperidine and butanone.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid (HCl) as a catalyst.
Procedure: Piperidine is added to a solution of butanone in an appropriate solvent, such as ethanol or methanol. Hydrochloric acid is then added to the mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation: The product, this compound, is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and large-scale reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)butan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)butan-2-one: The base form of the hydrochloride salt.
Piperidine: A simple cyclic amine with a wide range of applications.
N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.
Uniqueness
4-(Piperidin-1-yl)butan-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-piperidin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDUUYMJWZKRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-71-6 |
Source


|
| Record name | NSC57919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

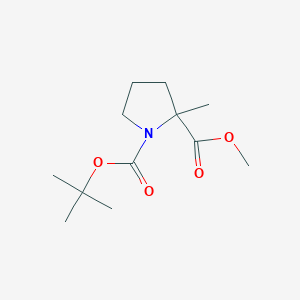
![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)
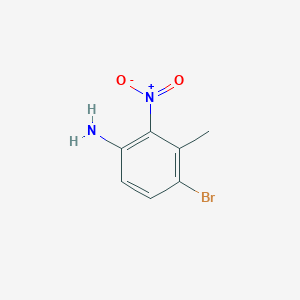

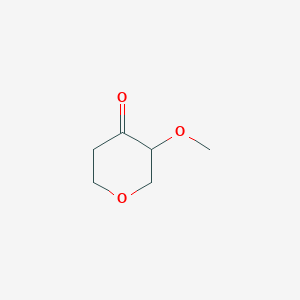
![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)


